

# PXS-5153A LOXL2 inhibition across mammalian species

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Compound Focus: PXS-5153A

Cat. No.: S540662

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## PXS-5153A Profile & Cross-Species Pharmacokinetics

The core data for **PXS-5153A** is derived from a 2018 pre-clinical study [1]. The table below summarizes its key characteristics and pharmacokinetic (PK) parameters across different mammalian species.

Property Category	Details
Molecular Target	Dual LOXL2/LOXL3 enzymatic inhibitor [1]
Inhibition Profile (IC <sub>50</sub> )	LOXL2: 10 nM; LOXL3: 20 nM; LOXL4: 118 nM; High selectivity over LOX and LOXL1 [2]
Mechanism of Action	Mechanism-based, time-dependent, irreversible inhibition [1] [2]

| **Key In Vitro Findings** | • Dose-dependently reduced LOXL2-mediated collagen oxidation. • Reduced collagen cross-linking in vitro [1] |

### Pharmacokinetic Parameters in Rodent Models [1]

Species	Route	Dose (mg/kg)	Key PK Findings
Wistar Rat	Intravenous (IV)	5	Data used to establish fundamental PK profile.
Wistar Rat	Oral (PO)	10	Good oral absorption.
C57/BL6 Mouse	Intravenous (IV)	5	Data used to establish fundamental PK profile.
C57/BL6 Mouse	Oral (PO)	5	Good oral absorption.

## Experimental Models & Efficacy Protocols

The therapeutic potential of **PXS-5153A** was evaluated in several standard animal models of disease. The following table outlines the key experimental details and findings.

Disease Model	Experimental Protocol	Treatment & Results
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| **Liver Fibrosis (CCI<sub>4</sub>-induced)** [1] | • **Animals:** Sprague Dawley rats • **Induction:** CCl<sub>4</sub> (0.25 µL/g in olive oil), 3x/week for 6 weeks. • **Biomarkers:** Plasma ALT/AST, liver Sirius Red staining, hydroxyproline, and cross-link analysis. | • **Treatment:** **PXS-5153A** (3 or 10 mg/kg, oral gavage) started after 3 weeks of CCl<sub>4</sub>. • **Results:** Dose-dependently reduced disease severity, improved liver function, and diminished collagen content/cross-links. | | **Liver Fibrosis (STZ/HFD-induced)** [1] | • **Animals:** Mice • **Induction:** Streptozotocin + High-Fat Diet. • **Analysis:** Liver collagen content and cross-links. | • **Treatment:** **PXS-5153A**. • **Results:** Reduced collagen content and cross-links. | | **Myocardial Infarction (MI)** [1] | • **Animals:** Mice • **Induction:** Surgical induction of MI. • **Analysis:** Cardiac function measurement. | • **Treatment:** **PXS-5153A**. • **Results:** Improved cardiac output. |

## The LOXL2 Inhibitor Landscape in Development

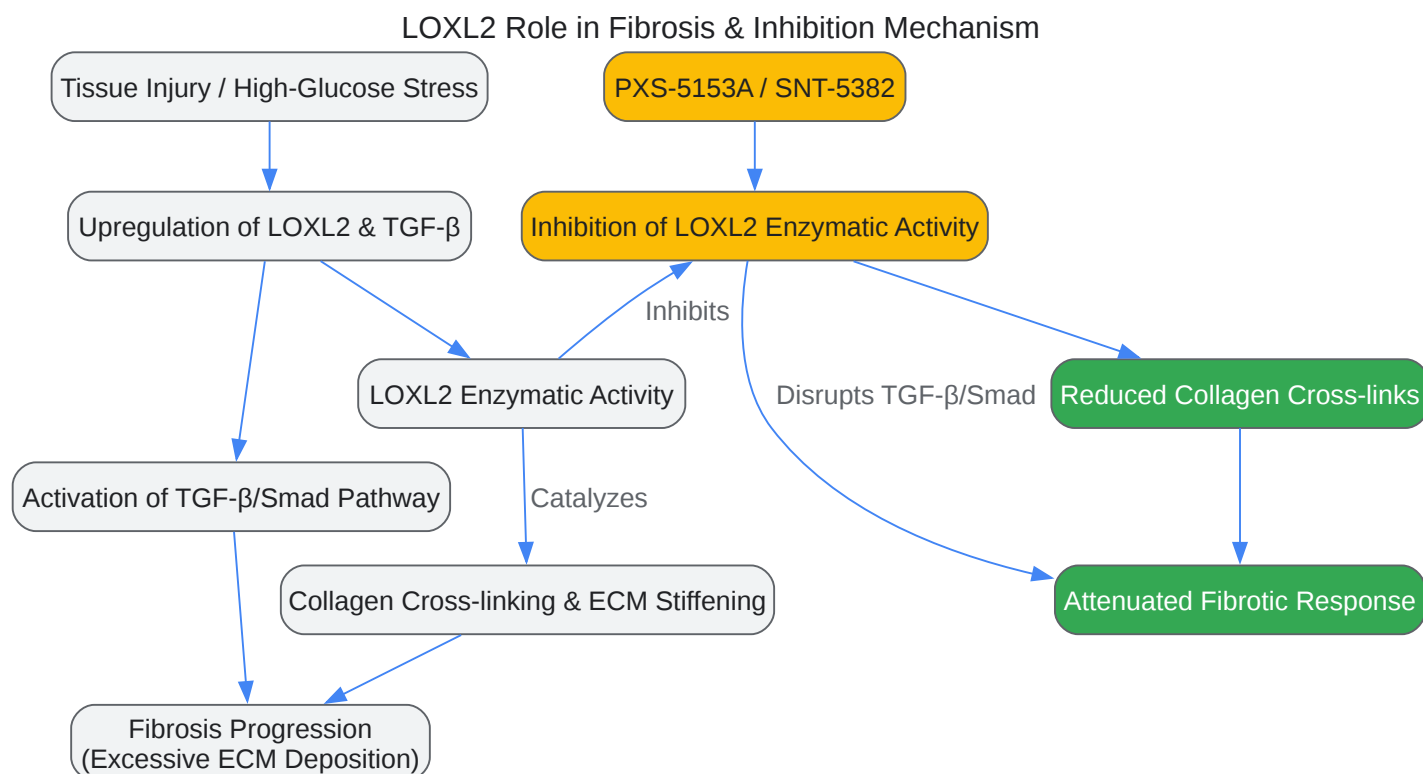
**PXS-5153A** is one of several LOXL2-targeting agents in development. The table below compares it with other inhibitors mentioned in the search results.

Inhibitor Name	Type / Target	Key Findings & Status	Comparison with PXS-5153A
<b>PXS-5153A</b>	Small molecule; dual LOXL2/LOXL3 [1]	Pre-clinical efficacy in liver, heart, and kidney fibrosis models [1] [3].	The reference compound for this query.
<b>SNT-5382</b>	Small molecule; potent LOXL2 inhibitor (IC <sub>50</sub> 10 nM) [2]	Pre-clinical efficacy in MI model; good safety/PK and high target engagement in Phase 1 trials [2].	Similar potency and pre-clinical profile; has advanced to clinical trials.
<b>PAT-1251</b>	Selective small molecule LOXL2 inhibitor [1]	Demonstrated potential as an anti-fibrotic in pre-clinical models [1].	PXS-5153A was noted for faster onset and higher potency than the racemate of PAT-1251 [1].
<b>Simtuzumab</b>	Humanized anti-LOXL2 antibody [2]	Clinical trial failures; did not inhibit enzymatic activity [2].	Highlights the importance of targeting the enzymatic active site, a key feature of PXS-5153A.
<b>PXS-LOX_1/2</b>	Small molecule; LOX inhibitors [4]	Pre-clinical efficacy in reducing BM fibrosis and megakaryocyte number in a Primary Myelofibrosis (PMF) model [4].	These compounds inhibit LOX specifically, a different target from PXS-5153A (LOXL2/3).

## Mechanism of Action and Signaling Pathways

LOXL2 enzymes catalyze the cross-linking of collagen, which stiffens the extracellular matrix (ECM) and promotes fibrosis [1]. **PXS-5153A** is a mechanism-based inhibitor that binds irreversibly to the enzyme's active site, preventing this cross-linking [1] [2].

Furthermore, LOXL2 activity is implicated in activating pro-fibrotic signaling pathways, most notably the **TGF- $\beta$ /Smad pathway** [3] [5]. The diagram below integrates LOXL2's role in fibrosis and the mechanism of its inhibitors.



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## Insights for Research and Development

- **Pre-clinical Promise:** The data positions **PXS-5153A** as a promising pre-clinical tool and candidate for treating fibrotic diseases across multiple organs [1].
- **Target Engagement is Crucial:** The failure of simtuzumab, which did not inhibit enzymatic activity, underscores that effective inhibitors must target the catalytic site, a key feature of **PXS-5153A** and SNT-5382 [2].
- **A Competitive and Evolving Landscape:** The development of multiple small molecule inhibitors (**PXS-5153A**, SNT-5382, PAT-1251) indicates strong interest in this target, with SNT-5382 having progressed to clinical trials [1] [2].

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## References

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To cite this document: Smolecule. [PXS-5153A LOXL2 inhibition across mammalian species].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b540662#pxs-5153a-loxl2-inhibition-across-mammalian-species>]

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